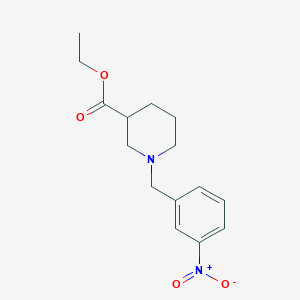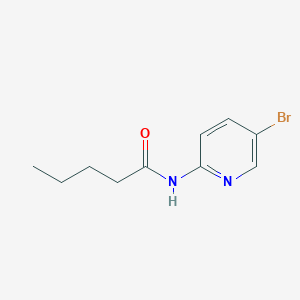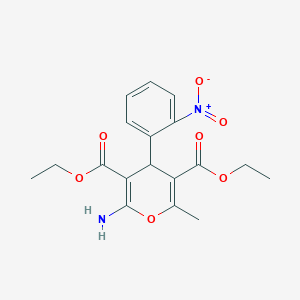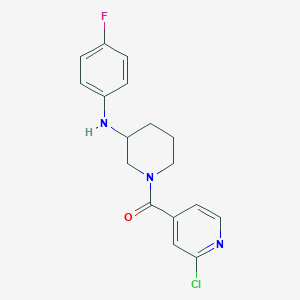
ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate, also known as NPC 15437, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound belongs to the class of piperidinecarboxylates and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and receptors in the body. For example, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to have several biochemical and physiological effects. In animal studies, the compound has been found to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has also been found to have antiviral properties and can inhibit the replication of viruses such as HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in pure form by column chromatography. ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has also been found to be stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one limitation of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 is that it is relatively expensive compared to other compounds used in research.
Orientations Futures
There are several future directions for research on ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437. One area of research is the development of more potent analogs of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 that can be used in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437, which could lead to the development of new drugs with similar activity. Additionally, more studies are needed to investigate the safety and efficacy of ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 in humans.
Méthodes De Synthèse
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 can be synthesized by reacting ethyl 3-piperidinecarboxylate with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437.
Applications De Recherche Scientifique
Ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has shown potential applications in various fields of research, including neuroscience, cancer research, and infectious disease research. The compound has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, ethyl 1-(3-nitrobenzyl)-3-piperidinecarboxylate 15437 has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
ethyl 1-[(3-nitrophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)13-6-4-8-16(11-13)10-12-5-3-7-14(9-12)17(19)20/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLARNHBJUNWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4882758.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)
![2-{[(1-cyclopropylethyl)(phenyl)amino]carbonyl}benzoic acid](/img/structure/B4882824.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)
![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)

![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)